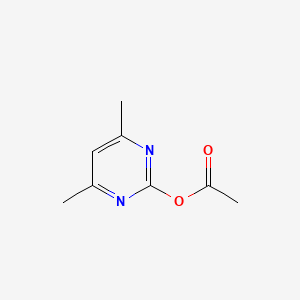![molecular formula C18H25N3O9 B13790292 (2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid” is a complex organic molecule with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:
Formation of the dihydroxybenzoyl moiety: This could be achieved through the hydroxylation of a benzoyl precursor.
Coupling reactions: The dihydroxybenzoyl group can be coupled with an amino acid derivative to form the intermediate.
Acetylation: The final step may involve the acetylation of the hydroxyl group to form the target compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biochemical Studies: The compound may be used in studies to understand its interactions with biological molecules and pathways.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Interaction with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid analogs: Compounds with similar structures but different functional groups.
Other dihydroxybenzoyl derivatives: Compounds with the dihydroxybenzoyl moiety but different side chains.
Eigenschaften
Molekularformel |
C18H25N3O9 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9?,12-,14-/m0/s1 |
InChI-Schlüssel |
KCWDMHXDGAWLOA-AHHPIPEASA-N |
Isomerische SMILES |
CC([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)






![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)

![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)



